Nitrobenzene-d5
Overview
Description
Nitrobenzene-d5 is a deuterated form of nitrobenzene, where five hydrogen atoms are replaced by deuterium. This isotopic substitution is often used in scientific studies to investigate reaction mechanisms and to improve the accuracy of spectroscopic measurements due to the different nuclear spin properties of deuterium compared to hydrogen.
Synthesis Analysis
The synthesis of nitrobenzene derivatives can be achieved through indirect electrolysis involving a two-phase process. A titanium complex, specifically (C5H5)2Ti+, is used as a mediator in an aqueous acidic medium to selectively reduce nitrobenzene to its amino derivatives. This process occurs via a phase transfer reaction in a reactor located outside of the electrolytic cell. The oxidized form of the titanium complex is then reduced at a graphite felt cathode by continuously recycling the aqueous solution until the complete reduction of the nitro compounds is achieved .
Molecular Structure Analysis
The molecular structure of nitrobenzene and its derivatives can be optimized using molecular dynamics geometry optimization, taking into account intermolecular interactions. The study of nitrobenzene for degenerate four-wave mixing (DFWM) efficiency involves considering all possible molecular conformations and higher-order intermolecular multiple interactions. Quantum chemical calculations, including excited configuration interaction (CI) states, are used to explain the observed behavior of nitrobenzene in DFWM experiments. Both harmonic and anharmonic electron-vibration interactions are considered to estimate the average lifetime of molecular orbital levels contributing to the third-order nonlinear optical properties .
Chemical Reactions Analysis
Nitrobenzene can be used as a reactant in microbial fuel cells (MFCs), where it undergoes biodegradation while contributing to electricity generation. In a ferricyanide-cathode MFC, the presence of nitrobenzene as the anodic reactant decreases the maximum voltage outputs, power densities, and Coulombic efficiencies. However, when nitrobenzene is used as the electron acceptor in a different type of MFC, electricity is successfully generated with a maximum voltage of 400mV. The complete degradation of nitrobenzene within 24 hours in both anode and cathode chambers indicates its reactivity and potential for energy production in bioelectrochemical systems .
Physical and Chemical Properties Analysis
Nitrobenzene derivatives, such as those containing fused N5-chain tetrazole-nitro-triamino-trinitrobenzene, have been theoretically investigated for their physical and chemical properties. Using density functional theory, geometric and electronic structures, band gaps, and heats of formation have been calculated. These properties are crucial for evaluating the detonation performance of the compounds. The thermal stability is assessed through bond dissociation energies, energy gaps, and molecular electrostatic potentials. The presence of nitro groups significantly influences the detonation velocity and pressure, with some derivatives showing higher performance than traditional explosives like RDX and CL-20. The impact sensitivity of these compounds is also evaluated, providing insights into their potential as insensitive high energetic materials (IHEMs) .
Scientific Research Applications
Structural Analysis of PVC Gels : Nitrobenzene-d5 is used in structural analysis of PVC gels, supporting the "crystallite" junction point model (Frey et al., 1991).
Degenerate Four-Wave Mixing : It's a promising material for time-resolving degenerate four-wave mixing (DFWM), with electron-vibration interactions and acoustical vibrations contributing to its efficiency (Kityk et al., 2001).
Reversible Molecular Capsules : Nitrobenzene-d5 forms stable complexes that encapsulate small molecules reversibly, displaying an enthalpy-entropy compensation (Günther & Sherman, 1998).
Anti-Plastification in Poly(epichlorohydrin) : It exhibits an antiplastification effect on poly(epichlorohydrin), with additional transitions occurring at certain concentrations (Trzebicka, Smigasiewicz, & Turska, 1986).
Electrochemical Detection : An electrode modified with GRGO/Ni-TPP nanocomposite using nitrobenzene shows improved electrochemical determination of nitrobenzene pollutants (Kubendhiran et al., 2017).
Selective Oxidation : Nitrobenzene is selectively oxidized to 2-nitrophenol with oxygen in a process catalyzed by the H5PV2Mo10O40 polyoxometalate (Khenkin, Weiner, & Neumann, 2005).
NMR Deuteron Relaxation Study : Research on nitrobenzene-d5 in porous silica glasses reveals insights into molecular motions and relaxation rates (Liu, Máckowiak, Li, & Jonas, 1990).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049690 | |
Record name | Nitrobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Nitrobenzene-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21258 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nitrobenzene-d5 | |
CAS RN |
4165-60-0 | |
Record name | Nitrobenzene-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitro(2H5)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitro(2H5)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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